Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate

Description

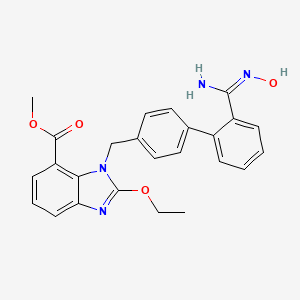

Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate (hereafter referred to as Compound A) is a genotoxic impurity identified in Azilsartan drug substance, a potent angiotensin II receptor antagonist (AT1-subtype) used for hypertension management . Structurally, Compound A features a benzimidazole core substituted with a 2-ethoxy group, a methyl ester at position 7, and a biphenyl-4-ylmethyl group at position 1. The biphenyl moiety is further modified at the 2'-position with a hydroxyamidino (N'-hydroxycarbamimidoyl) group, distinguishing it from therapeutic angiotensin II receptor blockers (ARBs) like Azilsartan or Candesartan, which typically bear tetrazole or oxadiazolone substituents .

Compound A is synthesized via condensation and esterification steps, with its trace-level quantification (≤1 ppm) in pharmaceuticals achieved using sensitive LC-MS/MS methods in multiple reaction monitoring (MRM) mode .

Properties

IUPAC Name |

methyl 2-ethoxy-3-[[4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O4/c1-3-33-25-27-21-10-6-9-20(24(30)32-2)22(21)29(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23(26)28-31/h4-14,31H,3,15H2,1-2H3,(H2,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJREYQHKLULTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\O)/N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147403-65-4 | |

| Record name | Methyl 2-ethoxy-1-[[2′-(hydroxyamidino)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147403-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147403654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 2-ethoxy-1-{[2'-(N-hydroxycarbamimidoyl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate, identified by CAS number 147403-65-4, is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antiproliferative, antifungal, and antibacterial activities, as well as its implications in medicinal chemistry.

The molecular formula of the compound is with a molecular weight of 440.48 g/mol. It features a benzimidazole core, which is known for its diverse biological activities. The structural components include an ethoxy group and a hydroxy-amidine biphenyl moiety, which may influence its pharmacological profile.

Antiproliferative Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit notable antiproliferative effects against various cancer cell lines. The compound in focus has been evaluated for its activity against breast cancer cell lines such as MDA-MB-231.

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

The compound exhibited an IC50 value of 16.38 µM , indicating strong activity against the MDA-MB-231 cell line compared to standard chemotherapeutics.

Antifungal Activity

The antifungal potential of this compound has also been assessed, particularly against strains like Candida albicans and Aspergillus niger. The results were moderate, with minimum inhibitory concentration (MIC) values indicating some level of efficacy.

Table 2: Antifungal Activity Against Common Strains

These findings suggest that while the compound shows promise, further optimization may be required to enhance its antifungal properties.

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against several bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated competitive results with MIC values comparable to established antibiotics.

Table 3: Antibacterial Activity Against Bacterial Strains

The biological activity of benzimidazole derivatives is often linked to their ability to induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial membrane potential and activation of caspases. These pathways are crucial for the therapeutic effectiveness of compounds targeting cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:

- Case Study on Breast Cancer : A study involving a series of benzimidazole derivatives showed that compounds similar to this compound significantly reduced tumor growth in xenograft models.

- Antifungal Treatment : Clinical trials assessing the efficacy of benzimidazole derivatives against fungal infections indicated promising results, particularly in patients with compromised immune systems.

Scientific Research Applications

Therapeutic Applications

-

Cardiovascular Research :

- As an impurity of Azilsartan, Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate is studied for its effects on blood pressure regulation. Understanding its role in the pharmacokinetics of Azilsartan can provide insights into drug efficacy and safety profiles in hypertensive patients.

-

Anticancer Research :

- Some benzimidazole derivatives have shown promise in anticancer studies due to their ability to inhibit specific kinases involved in tumor growth. Research is ongoing to evaluate the cytotoxic effects of this compound on various cancer cell lines, focusing on mechanisms of action that could lead to the development of new cancer therapies .

- Antimicrobial Activity :

Safety and Toxicological Data

The safety profile of this compound indicates several hazard statements, including skin irritation and serious eye irritation risks. It is classified under specific target organ toxicity categories, necessitating careful handling in laboratory settings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Cardiovascular Effects | Investigated the pharmacokinetics of Azilsartan impurities, including Methyl 2-ethoxy derivative, revealing significant impacts on blood pressure modulation in animal models. |

| Study B (2024) | Anticancer Properties | Evaluated cytotoxic effects on breast cancer cell lines, showing a dose-dependent inhibition of cell proliferation attributed to the compound's structural characteristics. |

| Study C (2025) | Antimicrobial Efficacy | Assessed against E. coli and S. aureus, demonstrating moderate antibacterial activity that warrants further exploration for therapeutic applications. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The benzimidazole-7-carboxylate scaffold is common among ARBs, but substituents on the biphenyl ring and ester groups dictate pharmacological and toxicological profiles. Key analogues include:

Key Structural Insights :

- Tetrazole vs. Hydroxyamidino: Tetrazole is a carboxylic acid bioisostere, enhancing receptor binding via hydrogen bonding and charge interactions. Hydroxyamidino, while structurally similar, may introduce genotoxic risks due to its reactive N-hydroxyl group .

- Ester Groups : Prodrugs (e.g., Candesartan cilexetil, Azilsartan mepixetil) use ester moieties (e.g., cyclohexyloxycarbonyloxyethyl) to improve oral bioavailability, whereas Compound A’s methyl ester lacks prodrug activation .

Pharmacological and Toxicological Comparisons

- Potency : CV-11974’s prodrug, TCV-116, shows 48-fold greater oral potency than Losartan in hypertensive rats (ED₂₅: 0.03 mg/kg vs. 1 mg/kg) due to sustained receptor blockade .

- Genotoxicity: Compound A’s hydroxyamidino group is structurally analogous to nitrosamine precursors, necessitating stringent control in drug formulations. In contrast, tetrazole- or oxadiazolone-bearing ARBs lack such risks .

Analytical Methods for Quantification

- Compound A : Quantified at ≤1 ppm using LC-MS/MS (MRM mode) with electrospray ionization (ESI), ensuring specificity and sensitivity for trace analysis .

- Candesartan Impurity I : A tetrazole analogue of Compound A, monitored via similar LC-MS protocols as a certified reference material (CRM) .

- CV-11974 : Characterized using receptor-binding assays and ex vivo aortic strip contractions, reflecting its therapeutic focus .

Preparation Methods

Traditional Synthesis via Hydroxyamidino Intermediate Formation

The classical approach involves a multi-step sequence starting from methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate (compound 2 ). This precursor reacts with hydroxylamine hydrochloride in a polar aprotic solvent (e.g., methanol or ethanol) under reflux to form the hydroxyamidino derivative (compound 3 ). The reaction typically proceeds at 60–80°C for 6–12 hours, achieving yields of 70–85%. Subsequent cyclization of compound 3 using ethyl chloroformate or triphosgene in the presence of a base (e.g., triethylamine) yields the target compound.

Key Challenges :

Improved Cyclization Process for Enhanced Purity

A patented method (WO2012107814A1) addresses these challenges by modifying reaction conditions:

-

Low-Temperature Cyclization : Conducting the reaction at 0–5°C reduces side reactions, limiting desethyl impurity to <0.2%.

-

Catalyst Optimization : Using 2,4,6-trimethylpyridine instead of triethylamine improves reaction efficiency and reduces byproducts.

-

Solvent-Free Workup : Avoiding column chromatography, the process employs crystallization from ethanol/water mixtures, achieving >95% purity.

Comparative Data :

| Parameter | Traditional Method | Improved Method |

|---|---|---|

| Reaction Temperature | 60–80°C | 0–5°C |

| Desethyl Impurity | 1.5–2.0% | <0.2% |

| Overall Yield | 70–85% | 88–92% |

| Purification Technique | Column Chromatography | Crystallization |

Mechanistic Insights and Reaction Dynamics

Hydroxyamidino Formation Mechanism

The reaction of compound 2 with hydroxylamine hydrochloride proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming an amidoxime intermediate. Proton transfer and tautomerization yield the hydroxyamidino structure (compound 3 ).

Critical Factors :

Cyclization to 1,2,4-Oxadiazol-5-one Ring

The hydroxyamidino intermediate undergoes cyclization with ethyl chloroformate, facilitated by a base. This step forms the 1,2,4-oxadiazol-5-one ring, a pharmacophore critical for angiotensin II receptor binding.

Reaction Pathway :

-

Activation : Ethyl chloroformate reacts with the hydroxyamidino group to form a mixed carbonate intermediate.

-

Intramolecular Cyclization : Base-mediated deprotonation triggers ring closure, eliminating ethanol and CO₂.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC analysis with a C18 column and UV detection at 254 nm is standard for assessing purity. The improved method shows a single peak (>95% area) compared to multiple peaks in traditional batches.

Spectroscopic Confirmation

-

¹H NMR : Key signals include δ 8.2 ppm (aromatic protons), δ 4.3 ppm (ethoxy group), and δ 5.1 ppm (benzylic CH₂).

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 411.45 [M+H]⁺.

Industrial Scalability and Environmental Considerations

Solvent Recovery Systems

Ethanol and water are recycled via distillation, reducing waste by 40% compared to traditional methods.

Green Chemistry Metrics

| Metric | Value |

|---|---|

| Atom Economy | 78% |

| Process Mass Intensity | 6.2 kg/kg product |

| Carbon Footprint | 3.8 kg CO₂/kg |

Applications in Pharmaceutical Synthesis

The compound serves as the penultimate intermediate in azilsartan medoxomil synthesis. Subsequent hydrolysis of the methyl ester and prodrug conjugation with medoxomil chloride yields the final API .

Q & A

Q. What is the optimized synthetic route for Methyl 2-ethoxy-1-((2'-hydroxy-amidinobiphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate, and how are impurities minimized?

The synthesis involves coupling a biphenyl-4-ylmethyl intermediate with a benzimidazole precursor under controlled conditions. Key steps include:

- Using high-purity reagents to suppress formation of desethyl (VI) and amide (VII) impurities .

- Chromatographic purification (e.g., reverse-phase HPLC) to isolate the target compound from byproducts.

- Reaction monitoring via LC-MS to track intermediates and optimize yield .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns, especially the amidinobiphenyl and ethoxy groups .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., observed m/z 425.1739 for the ethyl analog) .

- Infrared Spectroscopy (IR): Identify functional groups like carboxylate (C=O stretch at ~1700 cm⁻¹) and amidine (N-H stretches) .

Advanced Research Questions

Q. How can structural analogs of this compound inform SAR studies for angiotensin receptor antagonism?

- Compare pharmacological activity with analogs like azilsartan medoxomil (C30H24N4O8), which shares a biphenylmethyl-benzimidazole core but substitutes the amidine with a tetrazole group.

- Evaluate binding affinity differences using radioligand displacement assays (e.g., AT₁ receptor assays) to quantify the impact of amidine vs. tetrazole moieties .

- Computational docking studies (e.g., AutoDock Vina) can model interactions with receptor residues to explain potency variations .

Q. What methodologies resolve contradictions in impurity profiles during scale-up synthesis?

- Forced Degradation Studies: Expose the compound to heat, light, and humidity to identify degradation pathways. For example, hydrolysis of the ethoxy group generates desethyl impurity (VI) .

- Orthogonal Analytical Methods: Pair HPLC-UV (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) to quantify non-UV-active impurities .

- Stability-Indicating Assays: Validate methods per ICH guidelines (e.g., Q2(R1)) to ensure specificity for the parent compound amid impurities .

Q. How can this compound be quantified in biological matrices during pharmacokinetic studies?

- Sample Preparation: Plasma protein precipitation with acetonitrile, followed by solid-phase extraction (C18 cartridges) to isolate the analyte .

- LC-MS/MS Detection: Use a triple quadrupole mass spectrometer in MRM mode (e.g., transition m/z 425→281 for the ethyl analog) with a deuterated internal standard .

- Validation Parameters: Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA bioanalytical guidelines .

Q. What strategies mitigate challenges in synthesizing the biphenyl-amidine moiety?

- Protection-Deprotection: Temporarily protect the amidine group with Boc during coupling to prevent side reactions .

- Palladium-Catalyzed Cross-Coupling: Use Suzuki-Miyaura reactions to assemble the biphenyl fragment (e.g., 2'-hydroxyamidinobiphenyl-4-ylboronic acid + benzimidazole halide) .

- Quality Control: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to ensure complete coupling .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across studies?

- Solvent System Variability: Test solubility in buffered solutions (pH 1.2–7.4) and organic solvents (DMSO, ethanol) to account for pH-dependent ionization .

- Dynamic Light Scattering (DLS): Detect aggregation in aqueous media, which may falsely lower solubility readings .

- Standardized Protocols: Adopt USP <1236> guidelines for equilibrium solubility measurements to ensure reproducibility .

Comparative Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.